[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a methoxyphenyl group and a pyrazolyl group linked through a methylamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 2-methoxybenzyl chloride with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-hydroxybenzyl derivatives or benzaldehyde derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds, such as:
[(2-hydroxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
[(2-methoxyphenyl)methyl][(1-phenyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H17N3O/c1-16-10-11(8-15-16)7-14-9-12-5-3-4-6-13(12)17-2/h3-6,8,10,14H,7,9H2,1-2H3 |
InChI Key |
RCSPYGOAMDTQQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=CC=C2OC |
Origin of Product |
United States |
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